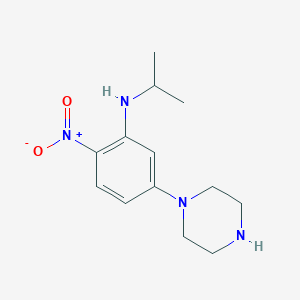
N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline is an organic compound with the molecular formula C13H20N4O2 It is a derivative of aniline, featuring a nitro group at the 2-position, an isopropyl group at the nitrogen atom, and a piperazine ring at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline typically involves the nitration of aniline derivatives followed by substitution reactions to introduce the piperazine and isopropyl groups. One common method involves the following steps:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Substitution: The nitroaniline is then reacted with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom.
Piperazine Introduction: Finally, the compound is reacted with piperazine under suitable conditions to introduce the piperazine ring at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Oxidized Products: Oxidation can lead to nitroso or other oxidized forms.
Substituted Piperazines: Substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring can enhance binding affinity to certain receptors, contributing to its pharmacological activity.
類似化合物との比較
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the isopropyl and nitro groups.
5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline is unique due to the combination of its nitro, isopropyl, and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3 |
InChIキー |
RWQXJALRNBCRMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


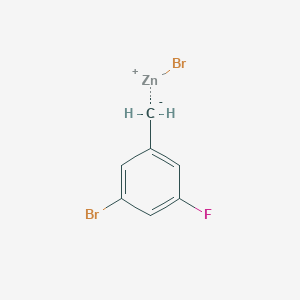
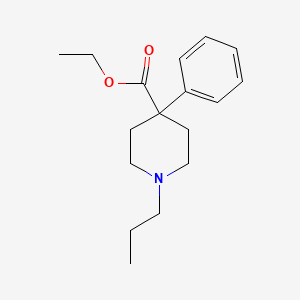
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
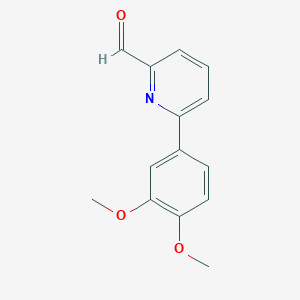


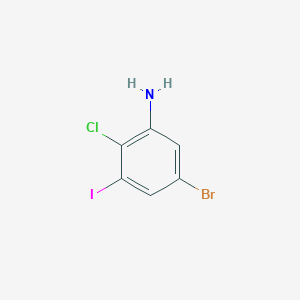
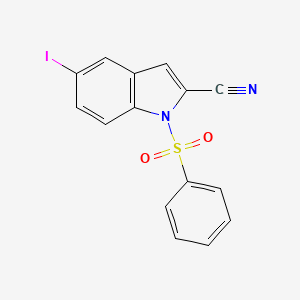
![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)
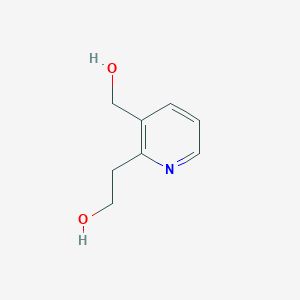
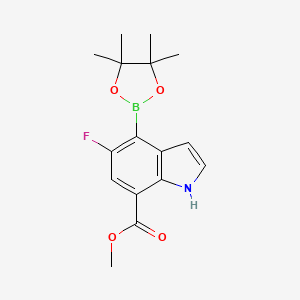
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

